Cas no 1810074-76-0 ((R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride)

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine derivative featuring a naphthalene backbone, commonly utilized in pharmaceutical and organic synthesis applications. Its enantiomerically pure form (R-configuration) makes it valuable for asymmetric synthesis and as a building block for bioactive compounds. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of chiral catalysts, ligands, and intermediates for medicinal chemistry. Its rigid naphthalene structure contributes to steric and electronic effects, enabling precise control in stereoselective reactions. High purity and well-defined chirality ensure reproducibility in research and industrial processes.
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride structure
1810074-76-0 structure
Product name:(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
CAS No:1810074-76-0
MF:C13H16ClN
Molecular Weight:221.725842475891
MDL:MFCD24410437
CID:3045090
PubChem ID:91844822

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
    • (1R)-1-(2-NAPHTHYL)PROPYLAMINE HCl
    • (1S)-1-(2-Naphthyl)propylamine-HCl
    • (1R)-1-(2-Naphthyl)propylamine-HCl
    • AX8297063
    • CS-0196892
    • (1R)-1-Naphthalen-2-ylpropan-1-amine;hydrochloride
    • AKOS025395764
    • N10725
    • 1810074-76-0
    • (R)-1-(Naphthalen-2-yl)propan-1-aminehydrochloride
    • (1R)-1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE HYDROCHLORIDE
    • DS-8143
    • 2-Naphthalenemethanamine, alpha-ethyl-, hydrochloride (1:1), (alphaR)-
    • MDL: MFCD24410437
    • インチ: 1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1
    • InChIKey: CTQRODCNABQFFX-BTQNPOSSSA-N
    • SMILES: Cl.N[C@H](CC)C1C=CC2C=CC=CC=2C=1

計算された属性

  • 精确分子量: 221.0971272g/mol
  • 同位素质量: 221.0971272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride Security Information

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R66470-100mg
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95%
100mg
¥449.0 2024-07-19
eNovation Chemicals LLC
Y0993225-1g
(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95%
1g
$720 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KK033-250mg
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95+%
250mg
3052CNY 2021-05-08
Chemenu
CM231802-1g
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95%
1g
$*** 2023-03-30
Aaron
AR0023AP-100mg
2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)-
1810074-76-0 98%
100mg
$62.00 2025-02-10
1PlusChem
1P00232D-250mg
2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)-
1810074-76-0 95+%
250mg
$215.00 2024-06-18
A2B Chem LLC
AA96485-100mg
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95%
100mg
$45.00 2024-04-20
Aaron
AR0023AP-250mg
2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αR)-
1810074-76-0 98%
250mg
$125.00 2025-02-10
Crysdot LLC
CD12103507-1g
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95+%
1g
$842 2024-07-24
eNovation Chemicals LLC
Y0993225-5g
(R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride
1810074-76-0 95%
5g
$1400 2025-03-01

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride 関連文献

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochlorideに関する追加情報

Professional Introduction of (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, with the CAS number 1810074-76-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as R-NAP or NAP-R, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.

The molecular structure of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride comprises a naphthalene ring system attached to a propaneamine group, with the hydrochloride salt form stabilizing the amine's positive charge. The stereochemistry at the chiral center is defined as the R configuration, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the importance of stereochemistry in determining the biological activity and selectivity of such compounds.

Research into this compound has focused on its synthesis, characterization, and biological evaluation. A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for producing (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride. The authors demonstrated that asymmetric catalysis using a chiral catalyst could achieve high enantiomeric excess, making it a cost-effective method for large-scale production. This advancement has significant implications for its potential use in pharmaceuticals.

In terms of biological activity, recent findings suggest that (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride exhibits potent anti-inflammatory properties. A 2023 study conducted by researchers at Stanford University found that this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation and pain signaling pathways. These results indicate its potential as a novel therapeutic agent for treating inflammatory diseases such as arthritis.

Beyond its pharmacological applications, this compound has also been investigated for its role in material science. A 2023 paper in Advanced Materials highlighted its use as a building block for constructing self-assembled monolayers with unique electronic properties. The naphthalene moiety's aromaticity and planar structure contribute to strong intermolecular interactions, making it suitable for applications in organic electronics.

The synthesis of (R)-1-(Naphthalen-2-yil)propan-l-amme hydrochloride involves several key steps, including naphthalene alkylation, amine formation, and acid-mediated protonation to form the hydrochloride salt. Recent optimizations have focused on improving reaction yields and reducing environmental impact by employing green chemistry principles. For instance, solvent-free conditions and recyclable catalysts have been successfully implemented in some synthesis protocols.

In conclusion, (R)-l-(Naphthalen-Z-yil)propam-l-amme hydrochloride (CAS No: 18lO074-Z6-ZO) is a versatile compound with promising applications across multiple disciplines. Its stereochemical purity, biological activity, and material science potential make it an attractive target for further research and development.

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